![molecular formula C16H25N3O2 B13886169 tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate](/img/structure/B13886169.png)
tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate
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Overview
Description
tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate: is a synthetic organic compound known for its diverse applications in scientific research. It is characterized by the presence of a tert-butyl carbamate group attached to a naphthyridine ring system, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the naphthyridine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce reduced naphthyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The naphthyridine ring system may interact with active sites or binding pockets, while the tert-butyl carbamate group can influence the compound’s overall stability and solubility .
Comparison with Similar Compounds
- tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- tert-butyl N-(3-hydroxypropyl)carbamate
- tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness: tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate is unique due to its specific naphthyridine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C16H25N3O2 |
---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h4,6,10,13H,5,7-9,11H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
WLUQQXXWPJSNFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1CCC2=C(N1)N=CC=C2 |
Origin of Product |
United States |
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